

spectroscopic data (NMR, IR, MS) of 1-(3-Bromophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Bromophenyl)imidazolidin-2-one

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An In-depth Technical Guide on the Spectroscopic Data of **1-(3-Bromophenyl)imidazolidin-2-one**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **1-(3-Bromophenyl)imidazolidin-2-one**. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on the analysis of structurally similar compounds and general principles of spectroscopy. It also includes a representative experimental protocol for its synthesis and characterization.

Chemical Structure and Properties

- IUPAC Name: **1-(3-bromophenyl)imidazolidin-2-one**
- CAS Number: 14088-96-1[\[1\]](#)
- Molecular Formula: C₉H₉BrN₂O
- Molecular Weight: 241.09 g/mol [\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(3-Bromophenyl)imidazolidin-2-one**. These predictions are based on established chemical shift and fragmentation patterns observed in similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
|------------------------------------|--------------|-------------------|------------------|
| ~7.6 - 7.8 | m | 2H | Ar-H |
| ~7.2 - 7.4 | m | 2H | Ar-H |
| ~5.0 - 5.5 | s (broad) | 1H | N-H |
| ~3.8 - 4.0 | t | 2H | N- CH_2 |
| ~3.4 - 3.6 | t | 2H | N- CH_2 |

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|------------------|
| ~160 | C=O |
| ~140 | Ar-C (C-N) |
| ~130 | Ar-C (C-Br) |
| ~120 - 130 | Ar-C (CH) |
| ~45 | N- CH_2 |
| ~40 | N- CH_2 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|-----------------------|
| ~3200-3400 | Medium, Broad | N-H Stretch |
| ~3000-3100 | Medium | Aromatic C-H Stretch |
| ~2850-2950 | Medium | Aliphatic C-H Stretch |
| ~1680-1720 | Strong | C=O Stretch (Urea) |
| ~1550-1600 | Medium-Strong | Aromatic C=C Stretch |
| ~1200-1300 | Medium | C-N Stretch |
| ~550-650 | Medium-Strong | C-Br Stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |
|---------|--------------------|---|
| 240/242 | High | [M] ⁺ (Molecular ion peak, bromine isotope pattern) |
| 184/186 | Medium | [M - C ₂ H ₄ N] ⁺ |
| 156/158 | Medium | [M - C ₂ H ₄ N ₂ O] ⁺ |
| 77 | Medium | [C ₆ H ₅] ⁺ |

Experimental Protocols

The following are representative protocols for the synthesis of **1-(3-Bromophenyl)imidazolidin-2-one** and the acquisition of its spectroscopic data.

Synthesis of **1-(3-Bromophenyl)imidazolidin-2-one**

This protocol is a general representation based on common methods for the synthesis of imidazolidin-2-ones.[\[2\]](#)[\[3\]](#)[\[4\]](#)

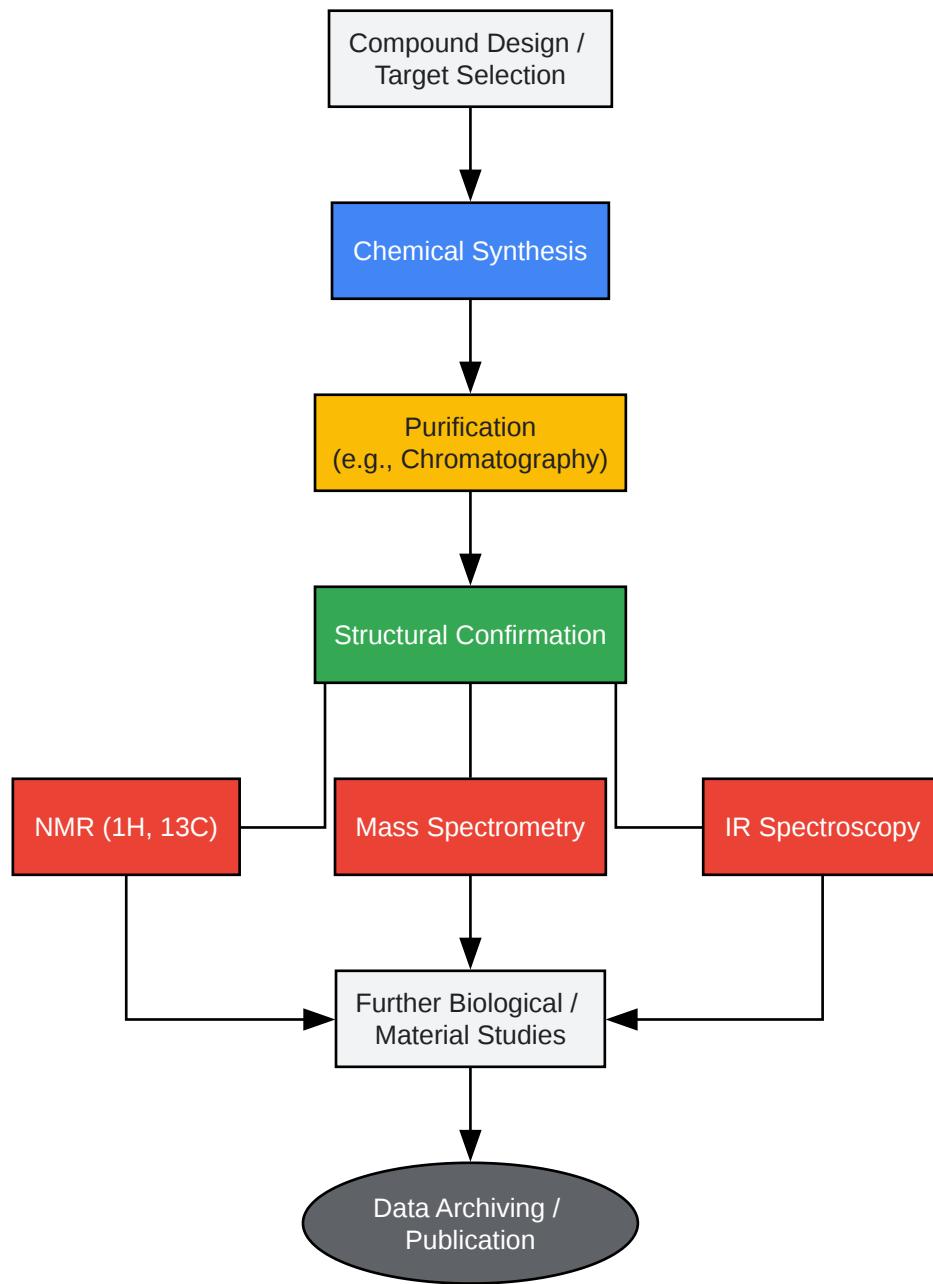
- Reaction Setup: To a solution of N-(3-bromophenyl)ethane-1,2-diamine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add a carbonylating agent like carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise at room temperature.
- Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
- Final Product: The pure fractions are combined and the solvent is evaporated to yield **1-(3-Bromophenyl)imidazolidin-2-one** as a solid.

Spectroscopic Characterization

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample is analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry: The mass spectrum is acquired on a mass spectrometer with an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph.

Logical Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like **1-(3-Bromophenyl)imidazolidin-2-one**.



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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

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References

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